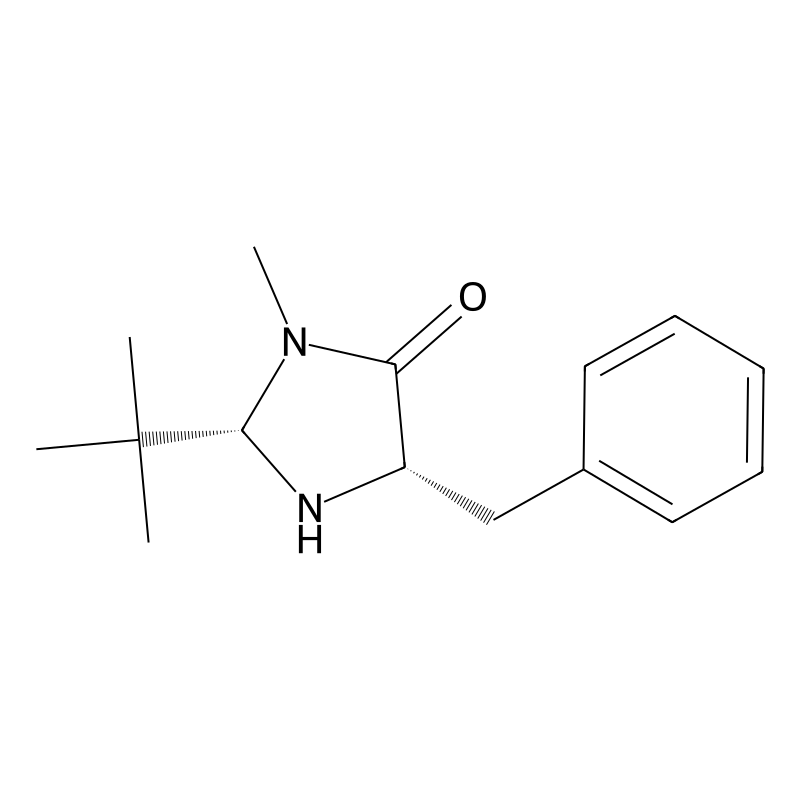

(2S,5S)-(-)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Chiral Transformation Reaction

Scientific Field: Organic Chemistry

Application Summary: “(2S,5S)-(-)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone” is a second-generation MacMillan catalyst, which can be used as a chiral organocatalyst in the chiral transformation reaction.

Results or Outcomes: The outcomes of the chiral transformation reaction would depend on the specific reactants used.

Friedel-Crafts Reaction

Application Summary: This catalyst can also be used in the Friedel-Crafts reaction, a type of electrophilic aromatic substitution reaction.

Methods of Application: In a typical Friedel-Crafts reaction, the catalyst would be mixed with the aromatic compound and the electrophile in a suitable solvent. The mixture would then be heated to initiate the reaction.

Results or Outcomes: The Friedel-Crafts reaction can result in the formation of a new carbon-carbon bond in the aromatic compound, leading to the production of alkylated or acylated aromatic compounds.

(2S,5S)-(-)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone is a chiral compound characterized by its unique imidazolidinone structure. It has the molecular formula C₁₅H₂₂N₂O and a molecular weight of approximately 250.35 g/mol. This compound appears as a white to light yellow powder or crystal and is notable for its optical purity, typically exceeding 98% in HPLC analyses . The chiral centers at the 2 and 5 positions contribute significantly to its stereochemical properties, making it valuable in asymmetric synthesis.

MI catalyst functions by activating substrates through reversible formation of a chiral enamine intermediate. This intermediate directs the reaction pathway and influences the stereochemical outcome of the reaction []. The specific details of the mechanism can vary depending on the reaction being catalyzed.

- Friedel-Crafts reactions: Serving as a catalyst for electrophilic aromatic substitutions.

- Mukaiyama-Michael reactions: Facilitating the addition of nucleophiles to α,β-unsaturated carbonyl compounds.

- Chiral transformations: Its structure allows for selective formation of enantiomers in multi-step synthesis processes .

While specific biological activities of (2S,5S)-(-)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone are not extensively documented, its role as a catalyst in organic synthesis implies potential applications in drug development and medicinal chemistry. Chiral catalysts are crucial for synthesizing biologically active compounds with high enantiomeric purity, which is essential for pharmacological efficacy and safety.

Several synthetic routes have been developed for producing (2S,5S)-(-)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone. Key methods include:

- From Pivaldehyde: A notable method involves the reaction of pivaldehyde with appropriate amines and subsequent cyclization to form the imidazolidinone framework .

- MacMillan's Catalytic Approach: This method utilizes the compound as a chiral organocatalyst in various asymmetric transformations, showcasing its utility in synthesizing complex molecules .

(2S,5S)-(-)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone is primarily used as:

- Chiral Catalyst: It is recognized as a second-generation MacMillan catalyst, facilitating asymmetric synthesis in organic chemistry.

- Building Block: The compound serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals due to its chiral properties .

Several compounds share structural similarities with (2S,5S)-(-)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (2R,5R)-(+)-2-tert-butyl-3-methyl-5-benzyl-4-imidazolidinone | Enantiomeric counterpart | Different optical activity |

| 1,3-Diphenylurea | Urea derivative with similar catalytic properties | Non-chiral; broader application range |

| (S,S)-N-Boc-N'-benzylurea | Urea-based chiral catalyst | Different functional groups affecting reactivity |

The uniqueness of (2S,5S)-(-)-2-tert-butyl-3-methyl-5-benzyl-4-imidazolidinone lies in its specific stereochemistry and its role as an organocatalyst, which enhances selectivity in synthetic pathways compared to other similar compounds. Its effectiveness in asymmetric synthesis makes it a valuable tool in organic chemistry.

The synthesis of (2S,5S)-(-)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone from amino acid precursors represents a cornerstone methodology in the preparation of chiral imidazolidinone organocatalysts. These traditional approaches have been extensively developed and refined since the pioneering work by Seebach and MacMillan, establishing the foundation for modern organocatalytic applications [1] [2] [3].

Classical Amino Acid-Based Approaches

The most widely employed traditional method begins with readily available L-phenylalanine as the chiral source [4] [3]. The synthetic sequence typically involves a two-step process: initial conversion of the amino acid to the corresponding N-methyl amide, followed by cyclization with an appropriate carbonyl compound. This approach ensures retention of stereochemical integrity throughout the transformation, as the amino acid chirality directly translates to the imidazolidinone framework [5] [3].

The original MacMillan protocol utilizes L-phenylalanine N-methyl amide as the key intermediate, which undergoes condensation with pivaldehyde under acidic conditions [1]. This methodology proceeds through formation of an intermediate imine, followed by intramolecular cyclization to afford the five-membered imidazolidinone ring. The reaction typically employs hydrochloric acid in methanol, with careful temperature control to prevent racemization of the stereogenic centers [6].

Mechanistic Considerations

The mechanistic pathway for traditional amino acid-based synthesis involves several critical steps that determine both yield and stereochemical outcome [3] [7]. Initial condensation between the amino amide and aldehyde forms an imine intermediate, which subsequently undergoes cyclization through nucleophilic attack of the amide nitrogen on the imine carbon. The stereochemical outcome is governed by the inherent chirality of the amino acid precursor and the steric interactions between substituents during the cyclization step [8].

Recent mechanistic studies have revealed that the reaction proceeds through a concerted mechanism, with the rate-determining step being the initial imine formation rather than the subsequent cyclization [3]. This understanding has led to optimization of reaction conditions, particularly regarding the choice of acid catalyst and reaction temperature to maximize both yield and enantioselectivity.

Seebach Two-Step Methodology

The Seebach approach represents an alternative traditional synthesis that offers enhanced versatility in substrate scope [8]. This methodology employs a two-step sequence beginning with L-phenylalanine methyl ester, which is first converted to the corresponding amino amide through reaction with methylamine. The resulting intermediate then undergoes cyclization with the desired carbonyl compound under Lewis acid catalysis [3].

This approach offers several advantages over direct condensation methods, including improved yields for challenging substrates and reduced risk of racemization [8]. The use of titanium tetrachloride as a Lewis acid catalyst at low temperatures (-78°C) ensures high stereoselectivity while maintaining practical reaction conditions. The methodology has been successfully applied to a wide range of carbonyl compounds, enabling access to diverse imidazolidinone structures [3].

Optimization of Reaction Conditions

Modern refinements of traditional synthesis methods have focused on optimization of catalyst systems and reaction parameters [3] [7]. The development of ytterbium triflate-catalyzed procedures has emerged as a particularly effective approach, offering mild reaction conditions and excellent stereochemical control. This methodology employs 1 mol% of ytterbium(III) trifluoromethanesulfonate in chloroform under reflux conditions, providing the desired imidazolidinone in good yield with excellent enantiomeric excess [3].

The choice of solvent has proven critical for achieving optimal results in traditional synthesis methods [7]. Chloroform and toluene have emerged as preferred solvents, providing appropriate solubility for both starting materials and products while maintaining chemical stability under the reaction conditions. The use of molecular sieves as drying agents helps ensure anhydrous conditions, which are essential for preventing side reactions and maintaining high selectivity [3].

Substrate Scope and Limitations

Traditional amino acid-based synthesis methods demonstrate broad substrate scope, accommodating various amino acid precursors and carbonyl compounds [3] [7]. Beyond phenylalanine, other amino acids including tryptophan, alanine, and glycine have been successfully employed as chiral sources, enabling access to structurally diverse imidazolidinone catalysts. The methodology tolerates a range of functional groups, including aromatic substituents, alkyl groups, and heterocyclic moieties [5] [3].

However, certain limitations persist in traditional synthesis approaches [7]. Highly hindered carbonyl compounds may exhibit reduced reactivity, requiring extended reaction times or elevated temperatures that risk racemization. Additionally, some electron-deficient aldehydes may undergo competing side reactions, leading to diminished yields and selectivity. These limitations have driven the development of more advanced catalytic approaches discussed in subsequent sections [9] [5].

Modern Catalytic Approaches for Enantioselective Preparation

The evolution of synthetic methodologies for (2S,5S)-(-)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone has been revolutionized through the development of sophisticated catalytic approaches that enable unprecedented levels of enantioselective control and functional group tolerance [9] [10] [5]. These modern methodologies represent a paradigm shift from traditional stoichiometric methods to highly efficient catalytic processes that align with contemporary demands for sustainable and atom-economical synthesis [5] [11].

Iminium Ion Activation Strategies

The concept of iminium ion activation has emerged as a transformative approach in modern organocatalysis, providing a metal-free alternative to traditional Lewis acid catalysis [9] [11]. This methodology relies on the reversible formation of chiral iminium ions between α,β-unsaturated aldehydes and chiral secondary amines, effectively lowering the LUMO energy of the electrophile and enabling highly enantioselective transformations [6] [11].

The mechanistic foundation of iminium activation involves the formation of a covalent enzyme-substrate analog through condensation of the chiral amine catalyst with an α,β-unsaturated aldehyde [11]. This process creates an electron-deficient iminium species that exhibits enhanced electrophilicity compared to the parent aldehyde. The stereochemical outcome is controlled through the rigid geometry imposed by the imidazolidinone framework, which creates distinct facial selectivity during nucleophilic attack [9] [6].

Recent developments in iminium activation have focused on expanding substrate scope and improving catalytic efficiency [10] [5]. Second-generation imidazolidinone catalysts, exemplified by the target compound, incorporate bulky tert-butyl substituents that enhance stereochemical control while maintaining high reactivity. These structural modifications enable the catalysis of challenging transformations such as Diels-Alder cycloadditions, Friedel-Crafts alkylations, and conjugate additions with excellent enantioselectivities typically exceeding 95% [6] [11].

SOMO Activation Methodologies

Single Occupied Molecular Orbital (SOMO) activation represents a groundbreaking advancement in organocatalytic methodology, enabling previously inaccessible radical-based transformations under mild conditions [5] [11]. This approach combines the principles of organocatalysis with single-electron chemistry, creating reactive radical cation intermediates that undergo highly selective bond-forming reactions [5].

The SOMO activation process begins with the formation of an enamine intermediate between the imidazolidinone catalyst and an aldehyde substrate [5]. Subsequent single-electron oxidation, typically achieved using cerium(IV) ammonium nitrate or similar oxidants, generates a radical cation species with unique reactivity patterns. This intermediate exhibits altered electronic properties that enable selective α-functionalization reactions, including alkylation, fluorination, and cyclopropanation [5] [11].

The synthetic utility of SOMO activation has been demonstrated through numerous applications in complex molecule synthesis [5]. The methodology enables the formation of challenging carbon-carbon and carbon-heteroatom bonds with high levels of stereochemical control. Particularly noteworthy is the ability to achieve enantioselective α-alkylation of aldehydes using simple alkyl halides, a transformation that remains challenging through conventional organocatalytic approaches [5].

Photoredox-Organocatalysis Merger

The integration of photoredox catalysis with imidazolidinone-based organocatalysis has opened new avenues for sustainable and selective synthetic transformations [5] [12]. This dual catalytic approach combines the unique activation modes of both methodologies, enabling previously inaccessible reaction pathways under mild, visible light-mediated conditions [5].

The mechanistic framework for photoredox-organocatalysis merger involves the simultaneous operation of two distinct catalytic cycles [5]. The photoredox catalyst, typically ruthenium or iridium-based complexes, facilitates single-electron transfer processes under visible light irradiation. Concurrently, the imidazolidinone organocatalyst activates carbonyl substrates through iminium or enamine formation, creating reactive intermediates that can engage in selective radical coupling reactions [5].

This methodology has enabled the development of highly enantioselective α-alkylation reactions of aldehydes using readily available alkyl bromides [5]. The process proceeds through formation of an enamine intermediate from the aldehyde substrate and imidazolidinone catalyst, followed by photoredox-mediated generation of alkyl radicals that undergo selective coupling. The stereochemical outcome is controlled by the chiral environment provided by the organocatalyst, resulting in excellent enantioselectivities for a broad range of substrates [5].

Cascade Organocatalytic Processes

The development of cascade organocatalytic processes represents a significant advancement in synthetic efficiency, enabling the construction of complex molecular architectures through sequential bond-forming reactions mediated by a single catalyst system [9] [11]. These methodologies exploit the dual activation modes available to imidazolidinone catalysts, allowing for the combination of iminium and enamine activation in a single synthetic operation [9].

The conceptual foundation for cascade organocatalysis draws inspiration from biosynthetic pathways, where multiple transformations are orchestrated through a series of enzyme-catalyzed steps [9] [11]. In the synthetic context, this approach enables the rapid assembly of stereochemically complex products from simple starting materials while maintaining high levels of stereocontrol throughout the sequence [9].

A particularly elegant example of cascade organocatalysis involves the combination of conjugate addition and α-halogenation reactions [9]. This process begins with the formation of an iminium ion between the imidazolidinone catalyst and an α,β-unsaturated aldehyde, enabling selective conjugate addition of various nucleophiles. Following this initial transformation, the resulting enolate intermediate is trapped with electrophilic halogenating agents, providing products with multiple stereocenters in a single synthetic operation [9] [11].

Asymmetric α-Arylation Methodologies

Recent developments in asymmetric α-arylation have provided access to quaternary α-aryl amino acids through innovative organocatalytic approaches [13] [14]. These methodologies address the significant synthetic challenge of introducing aryl substituents at the α-position of amino acids with high enantioselectivity, a transformation that has historically relied on expensive transition metal catalysts [13].

The key innovation in asymmetric α-arylation lies in the temporary formation of a second stereogenic center through N'-arylurea formation [13] [14]. This approach utilizes readily available enantiopure amino acids both as precursors and as sources of asymmetry, avoiding the need for precious metal catalysts while enabling arylation with electron-rich, electron-poor, and heterocyclic substituents [13].

The methodology proceeds through formation of an imidazolidinone derivative from the amino acid precursor, followed by treatment with electrophilic arylating agents [13]. The stereochemical outcome is controlled through the formation of a diastereomeric urea intermediate, which undergoes selective arylation to provide the desired quaternary amino acid products. This approach has been demonstrated to be practical and scalable, enabling the production of α-arylated quaternary amino acids in multi-gram quantities [13] [14].

Solid-Phase Synthesis and Immobilization Techniques

The development of solid-phase synthesis and immobilization techniques for (2S,5S)-(-)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone represents a critical advancement in sustainable organocatalysis, addressing key challenges of catalyst recovery, reusability, and process economics [15] [16] [17] [18]. These methodologies bridge the gap between homogeneous catalytic efficiency and heterogeneous catalyst practicality, enabling the development of industrially viable synthetic processes [17] [19].

Polymer-Supported Immobilization Strategies

Polymer-supported immobilization of imidazolidinone catalysts has emerged as the most extensively developed approach for heterogeneous organocatalysis [16] [18] [19]. These methodologies typically employ well-established polymer supports such as polystyrene resins, which provide a robust framework for catalyst attachment while maintaining adequate swelling properties in organic solvents [16] [18].

The development of non-cross-linked polystyrene (NCPS) supports represents a significant advancement in polymer-supported organocatalysis [16] [18]. These soluble polymer supports offer several advantages over traditional cross-linked resins, including homogeneous-like reactivity, ease of characterization, and simplified product purification. The methodology involves covalent attachment of the imidazolidinone catalyst to the polymer backbone through carefully designed linker systems that maintain catalytic activity while enabling efficient separation [16] [18].

Asymmetric alkylation reactions using NCPS-supported 2-imidazolidinone chiral auxiliaries have demonstrated excellent diastereocontrol, achieving greater than 99% diastereomeric excess [16] [18]. The recovery and recycling of these soluble polymer-supported systems can be achieved through precipitation techniques, allowing for multiple catalytic cycles without significant loss of stereoselectivity [16]. This approach has proven particularly effective for the production of highly optically pure carboxylic acids, demonstrating the practical utility of polymer-supported organocatalysts [18].

Silica-Based Immobilization Approaches

Silica-supported imidazolidinone catalysts offer unique advantages in terms of thermal stability and mechanical robustness, making them particularly suitable for continuous flow processes and high-temperature applications [17] [19]. The immobilization process typically involves functionalization of silica surfaces with aminosilane coupling agents, followed by covalent attachment of the organocatalyst through amide bond formation [17].

The development of mesoporous silica supports has enabled the optimization of catalyst loading and accessibility [17]. These materials provide high surface areas and controlled pore structures that facilitate substrate diffusion while maintaining high catalyst concentrations. The result is improved catalytic efficiency compared to conventional silica supports, with maintained enantioselectivity in asymmetric transformations [17].

Recent advances in silica-based immobilization have focused on the development of hierarchical pore structures that minimize diffusion limitations while maximizing catalyst loading [17]. These approaches have demonstrated particular promise in continuous flow applications, where the mechanical stability of silica supports provides significant operational advantages over polymer-based systems [17].

Magnetic Nanoparticle Support Systems

Magnetic nanoparticle-supported imidazolidinone catalysts represent an innovative approach to catalyst immobilization that enables facile magnetic separation and recovery [17] [19]. These systems typically employ iron oxide nanoparticles functionalized with organic ligands that provide attachment points for the organocatalyst while maintaining magnetic responsiveness [19].

The development of core-shell magnetic nanoparticles has addressed many of the limitations associated with direct surface functionalization of magnetic materials [19]. These systems incorporate a protective shell, often composed of silica or polymer materials, that prevents catalyst leaching while maintaining magnetic properties. The result is improved catalyst stability and reusability compared to directly functionalized magnetic nanoparticles [17] [19].

Applications of magnetic nanoparticle-supported imidazolidinone catalysts have demonstrated excellent performance in asymmetric Friedel-Crafts alkylations and related transformations [19]. The magnetic separation process enables rapid catalyst recovery without the need for filtration or centrifugation, significantly simplifying reaction workup procedures. Multiple catalytic cycles can be performed with minimal loss of activity or selectivity [19].

Ionic Liquid-Based Immobilization

Ionic liquid-supported imidazolidinone catalysts offer a unique approach to catalyst immobilization that combines the advantages of homogeneous and heterogeneous catalysis [20] [16]. These systems employ task-specific ionic liquids that serve both as reaction media and catalyst support, enabling efficient catalyst recovery through simple phase separation techniques [16].

The development of 1,2,3-triazolium ionic liquid-supported chiral 2-imidazolidinone systems has demonstrated exceptional performance in asymmetric alkylation reactions [20]. These supports address common challenges associated with polymer-supported catalysts, including poor substrate solubility and reduced diastereoselectivity. The ionic liquid phase enables homogeneous-like reactivity while facilitating catalyst recovery and reuse [20].

Sequential deprotonation and alkylation using ionic liquid-supported systems can achieve enantiomeric ratios of 95:5 to 98:2 upon hydrolysis [20]. The methodology enables isolation of products as carboxylic acids while leaving the chiral auxiliary within the ionic liquid phase for subsequent synthetic cycles. This approach significantly improves the economics of organocatalytic processes by enabling efficient catalyst recovery and reuse [20].

Core-Corona Microsphere Technology

The development of core-corona polymer microsphere-immobilized catalysts represents a sophisticated approach to heterogeneous organocatalysis that optimizes both catalytic activity and recovery efficiency [19]. These systems employ well-defined polymer microspheres with distinct core and corona regions, enabling precise control over catalyst placement and accessibility [19].

Ionic core-corona catalyst (ICCC) systems have demonstrated excellent enantioselectivity in asymmetric Diels-Alder reactions, achieving up to 92% enantiomeric excess for exo products and greater than 99% enantiomeric excess for endo products [19]. The microsphere structure enables quantitative recovery through centrifugation, and the recovered catalyst can be reused without significant loss of enantioselectivity [19].

The design of core-corona microspheres allows for optimization of the catalytic environment through careful selection of core and corona polymer compositions [19]. The core provides mechanical stability and enables facile separation, while the corona region creates a favorable microenvironment for catalytic transformations. This approach has proven particularly effective for asymmetric cycloaddition reactions where precise stereocontrol is essential [19].

Resin-Bound Synthesis Methodologies

Solid-phase synthesis methodologies for imidazolidinone derivatives have been developed primarily for combinatorial chemistry applications and peptidomimetic synthesis [15] [21]. These approaches typically employ established solid-phase synthesis resins such as Merrifield, Wang, or Rink amide resins, enabling the preparation of diverse imidazolidinone libraries [15] [21].

The development of efficient solid-phase synthesis protocols for 1,2,5-trisubstituted 4-imidazolidinones has provided access to structurally diverse peptidomimetic compounds [15]. The synthetic approach involves formation of N-[1-(benzotriazol-1-yl)alkyl] moieties on amino acid-bound resins, followed by nucleophilic substitution to form the five-membered imidazolidinone ring [15].